1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethan-1-one
Overview
Description
1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethan-1-one is an organic compound that features both an allyloxy group and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethan-1-one typically involves the reaction of 5-bromo-2-fluorobenzyl alcohol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the allyloxy group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thiocyanates.
Scientific Research Applications
1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethan-1-one depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the allyloxy and substituted phenyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-bromo-2-fluorophenyl)acetic acid
- 2-bromo-5-fluorobenzyl alcohol
- Ethyl 4-(5-bromo-2-fluorophenyl)-4-oxobutanoate
Uniqueness
1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethan-1-one is unique due to the presence of both an allyloxy group and a substituted phenyl ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its similar compounds.
Properties
Molecular Formula |
C11H10BrFO2 |
---|---|
Molecular Weight |
273.10 g/mol |
IUPAC Name |
1-(5-bromo-2-fluorophenyl)-2-prop-2-enoxyethanone |
InChI |
InChI=1S/C11H10BrFO2/c1-2-5-15-7-11(14)9-6-8(12)3-4-10(9)13/h2-4,6H,1,5,7H2 |
InChI Key |
YMBFDGWOWVVNKM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(=O)C1=C(C=CC(=C1)Br)F |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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